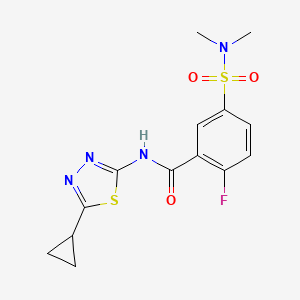
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropyl group, a thiadiazole ring, a dimethylsulfamoyl group, and a fluorobenzamide moiety, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides under acidic conditions. The cyclopropyl group is then introduced via cyclopropanation reactions. The dimethylsulfamoyl group is added through sulfonation reactions, and the fluorobenzamide moiety is incorporated using standard amidation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Aplicaciones Científicas De Investigación
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or infectious diseases, due to its unique structural features.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thiadiazole ring and the fluorobenzamide moiety can enhance its binding affinity and specificity, leading to potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(methylsulfamoyl)-2-fluorobenzamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-chlorobenzamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-bromobenzamide
Uniqueness
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopropyl group, thiadiazole ring, and dimethylsulfamoyl group also contributes to its unique properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S2/c1-19(2)24(21,22)9-5-6-11(15)10(7-9)12(20)16-14-18-17-13(23-14)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAJVXDJAHIMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














